molecular formula C10H11FN4O2 B159581 6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine CAS No. 132194-24-2

6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Katalognummer B159581
CAS-Nummer: 132194-24-2
Molekulargewicht: 238.22 g/mol
InChI-Schlüssel: SZWXQUMUPFALSF-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, commonly known as FddF-ara, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. It is a fluoro-substituted derivative of the naturally occurring nucleoside, adenosine. FddF-ara has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo.

Wirkmechanismus

FddF-ara exerts its antitumor activity through several mechanisms of action. It is a prodrug that is converted to its active form, FddA, by the enzyme deoxycytidine kinase. FddA is then incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. FddF-ara also inhibits ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis.
Biochemical and Physiological Effects
FddF-ara has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FddF-ara also inhibits angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, FddF-ara has been shown to modulate the immune system, leading to enhanced antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

FddF-ara has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, FddF-ara has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, it is not water-soluble, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on FddF-ara. One area of research is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to FddF-ara treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of FddF-ara in humans. Finally, FddF-ara has potential applications beyond cancer treatment, such as in the treatment of viral infections and autoimmune diseases, which warrant further investigation.

Synthesemethoden

FddF-ara can be synthesized through a multistep process, starting with the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-dichloropurine in the presence of a base to form the protected nucleoside intermediate. The benzoyl groups are then removed, and the fluorine atom is introduced through a nucleophilic substitution reaction using diethylaminosulfur trifluoride. The final product is obtained after deprotection and purification steps.

Wissenschaftliche Forschungsanwendungen

FddF-ara has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, colon, and pancreatic cancer. FddF-ara has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as gemcitabine and cisplatin.

Eigenschaften

CAS-Nummer

132194-24-2

Produktname

6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Molekularformel

C10H11FN4O2

Molekulargewicht

238.22 g/mol

IUPAC-Name

[(2S,5R)-5-(6-fluoropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11FN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI-Schlüssel

SZWXQUMUPFALSF-NKWVEPMBSA-N

Isomerische SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3F

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3F

Kanonische SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3F

Andere CAS-Nummern

132194-24-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.